molecular formula C24H22N6O5 B2964261 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172493-40-1

5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2964261
CAS RN: 1172493-40-1
M. Wt: 474.477
InChI Key: DCRZDHYDOCHPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C24H22N6O5 and its molecular weight is 474.477. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-protozoal Activity

A study by Dürüst et al. (2012) synthesized a series of novel oxadiazolyl pyrrolo triazole diones with anti-protozoal activity. The compounds, similar in structure to the queried chemical, were found to exhibit potential as anti-protozoal agents, indicating a potential application in treating diseases caused by protozoan organisms (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antimicrobial and Antifungal Activities

Research by Bektaş et al. (2007) on derivatives of 1,2,4-triazole, which include structural features akin to the queried compound, demonstrated antimicrobial and antifungal activities. These compounds were effective against various microorganisms, suggesting their potential use in antimicrobial and antifungal applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Caspase-3 Inhibition

Jiang and Hansen (2011) investigated compounds containing 1,2,3-triazoles, structurally related to the chemical , for their inhibitory activity against caspase-3. This suggests a potential application in regulating apoptotic processes, which is significant in cancer research and therapy (Jiang & Hansen, 2011).

Antitumor Activity

Abdelrehim (2021) synthesized new derivatives of 1,3,4-oxadiazole, 1,2,4-triazole, and triazolo[4,3-b][1,2,4]triazole as potential antitumor agents. Their study on the human colon carcinoma cell line (HCT-116) suggests that compounds with structural similarities to the queried chemical could have significant antitumor applications (Abdelrehim, 2021).

Solubility and Drug Delivery

Volkova et al. (2020) examined the solubility thermodynamics of a novel 1,2,4-triazole compound, highlighting the significance of such compounds in drug delivery applications. The study provides insights into the solubility behavior of similar compounds in various solvents, which is crucial for their effective use in pharmacological contexts (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O5/c1-33-17-9-7-15(11-18(17)34-2)22-25-19(35-27-22)12-29-21-20(26-28-29)23(31)30(24(21)32)16-8-6-13-4-3-5-14(13)10-16/h6-11,20-21H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZDHYDOCHPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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